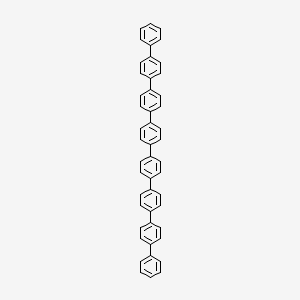
1-(5-Phenyloxolan-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenyloxolan-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused with an oxolane ring, which is further substituted with a phenyl group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyloxolan-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyloxolan-2-one with pyrrolidine under acidic or basic conditions to facilitate the ring closure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(5-Phenyloxolan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrolidine or oxolane derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
1-(5-Phenyloxolan-2-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-Phenyloxolan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific derivatives of the compound being studied. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
類似化合物との比較
Pyrrolidine: A simpler analog without the oxolane and phenyl substitutions.
Oxolane Derivatives: Compounds with similar oxolane rings but different substituents.
Phenylpyrrolidines: Compounds with a phenyl group attached to the pyrrolidine ring but lacking the oxolane ring.
Uniqueness: 1-(5-Phenyloxolan-2-yl)pyrrolidine is unique due to its combined structural features of pyrrolidine, oxolane, and phenyl groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
65989-84-6 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC名 |
1-(5-phenyloxolan-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H19NO/c1-2-6-12(7-3-1)13-8-9-14(16-13)15-10-4-5-11-15/h1-3,6-7,13-14H,4-5,8-11H2 |
InChIキー |
GWAYAYCVPSAUHJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCC(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



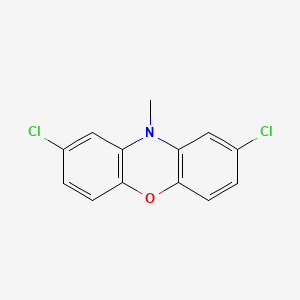

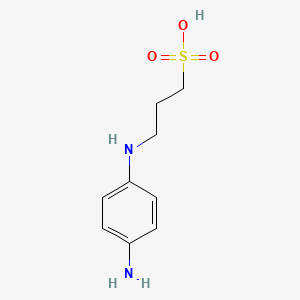
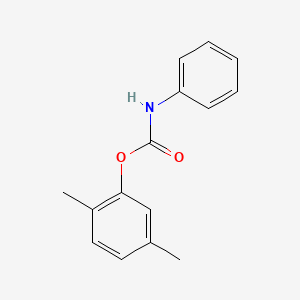
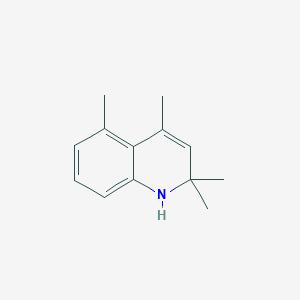
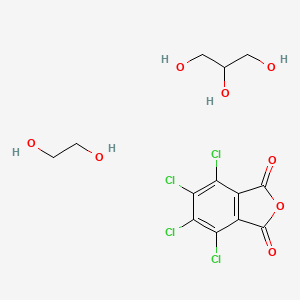


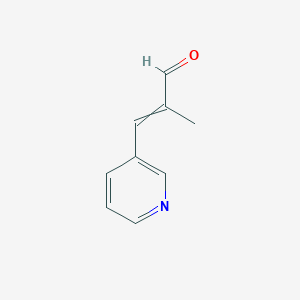
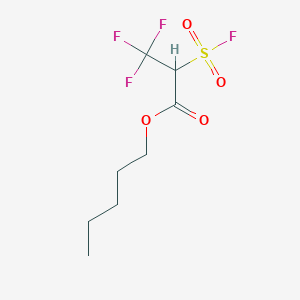
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
